![molecular formula C10H13BrClN B1292801 5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride CAS No. 866364-71-8](/img/structure/B1292801.png)
5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride
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Overview
Description
5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3-position of the indoline ring, along with a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride typically involves the bromination of 3,3-dimethylindoline. One common method includes the use of bromine in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the 5-position. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
- Substitution reactions can yield various substituted indoline derivatives.
- Oxidation can produce indole or quinoline derivatives.
- Reduction can lead to dehalogenated or partially reduced products.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride has shown potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
1.1 Anticancer Activity
Recent studies have investigated the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of indole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. This suggests that this compound could contribute to developing new anticancer therapies .
1.2 Neuroprotective Effects
Research indicates that indole derivatives may possess neuroprotective properties. The compound has been evaluated in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may help reduce oxidative stress and inflammation in neuronal cells .
Biological Research
In biological research, this compound serves as a useful tool for studying various physiological processes.
2.1 Enzyme Inhibition Studies
The compound has been used to investigate its effects on specific enzymes involved in metabolic pathways. For example, it has been tested as an inhibitor of certain kinases that play a role in cell signaling pathways associated with cancer progression .
2.2 Antimicrobial Properties
Studies have also explored the antimicrobial activity of this compound against various bacterial strains. Results indicate potential efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Material Science
Beyond biological applications, this compound has potential uses in material science.
3.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to form stable films and its electronic characteristics have been studied for enhancing device performance .
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
In a controlled study involving multiple cancer cell lines, the compound was shown to induce apoptosis through the activation of specific signaling pathways associated with programmed cell death. The results indicated a significant reduction in tumor growth rates compared to untreated controls.
Case Study 2: Neuroprotection
A model of Alzheimer's disease demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque formation in animal subjects. This suggests a potential therapeutic role for the compound in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the indoline ring structure play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but they often include interactions with nucleophilic or electrophilic sites on biomolecules.
Comparison with Similar Compounds
5-Bromoindoline: Lacks the two methyl groups at the 3-position.
3,3-Dimethylindoline: Lacks the bromine atom at the 5-position.
5-Chloro-3,3-dimethylindoline hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride is unique due to the combined presence of the bromine atom and the two methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Biological Activity
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological potential.
Chemical Structure and Synthesis
This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 5th position and dimethyl groups at the 3rd position contributes to its unique properties. The synthesis typically involves bromination of precursor indole compounds followed by hydrolysis to yield the hydrochloride form .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The indole structure allows for interactions with receptors and enzymes, potentially modulating various biochemical pathways. Notably, it has been identified as a ligand for phosphine and an activator of peroxisomes, indicating its role in metabolic processes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in the table below:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.98 |
Escherichia coli | >100 |
Candida albicans | 7.80 |
Mycobacterium smegmatis | <1 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Mycobacterium smegmatis, which are significant in clinical settings due to their resistance to multiple antibiotics .
Cytotoxicity and Anticancer Activity
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblast cells. This selective activity suggests potential applications in cancer therapy .
The cytotoxic effects are often measured through assays that determine cell viability post-treatment. The findings indicate that compounds similar to this compound can inhibit tumor growth effectively.
Case Studies
- Neuroprotective Properties : A study evaluated derivatives of 2,3-dihydroindoles for neuroprotective effects and found that certain analogs exhibited antioxidant properties, suggesting potential benefits in neurodegenerative diseases .
- Antiviral Activity : Research on similar compounds has indicated potential antiviral effects against hepatitis C virus (HCV), highlighting the broader therapeutic implications of indole derivatives .
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDRJCVQYXRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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